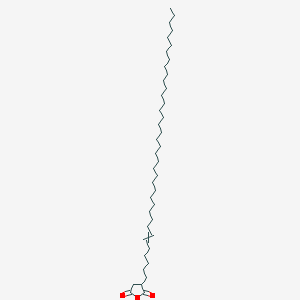
2,5-Furandione, dihydro-3-(octatriacontenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Furandione, dihydro-3-(octatriacontenyl)-, also known as 3-octatriacont-6-enyloxolane-2,5-dione, is a chemical compound that belongs to the class of organic compounds known as furandiones. These compounds are characterized by a furan ring with two ketone groups at the 2 and 5 positions. The specific compound has a long octatriacontenyl side chain attached to the furan ring, making it a unique and interesting molecule for various applications .
Vorbereitungsmethoden
The synthesis of 2,5-Furandione, dihydro-3-(octatriacontenyl)- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with long-chain alkenes under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2,5-Furandione, dihydro-3-(octatriacontenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Wissenschaftliche Forschungsanwendungen
2,5-Furandione, dihydro-3-(octatriacontenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Furandione, dihydro-3-(octatriacontenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,5-Furandione, dihydro-3-(octatriacontenyl)- can be compared with other similar compounds, such as:
Dihydro-3-(2-octenyl)-2,5-furandione: This compound has a shorter side chain and different chemical properties.
2,5-Furandione, dihydro-, mono-C15-20-alkenyl derivs: These derivatives have varying side chain lengths and are used in different applications. The uniqueness of 2,5-Furandione, dihydro-3-(octatriacontenyl)- lies in its long octatriacontenyl side chain, which imparts distinct chemical and physical properties, making it suitable for specific applications
Eigenschaften
CAS-Nummer |
64347-17-7 |
|---|---|
Molekularformel |
C42H78O3 |
Molekulargewicht |
631.1 g/mol |
IUPAC-Name |
3-octatriacont-6-enyloxolane-2,5-dione |
InChI |
InChI=1S/C42H78O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-40-39-41(43)45-42(40)44/h32-33,40H,2-31,34-39H2,1H3 |
InChI-Schlüssel |
WGWNWFDUODMSQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCC1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


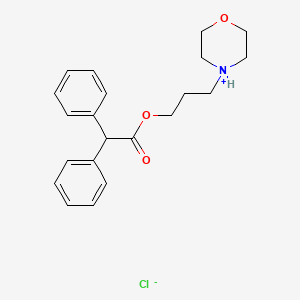

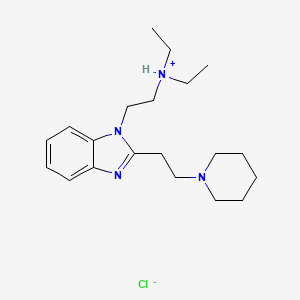


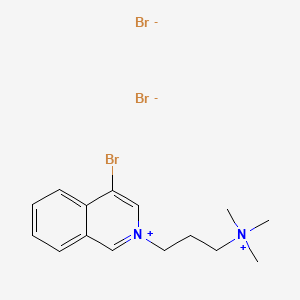
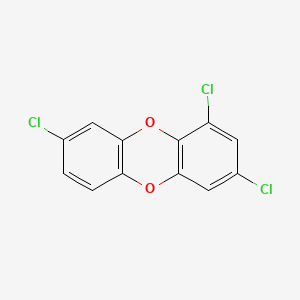

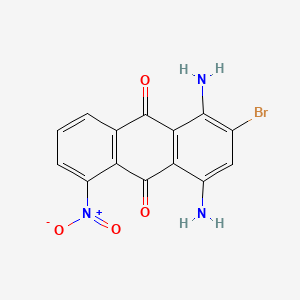
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
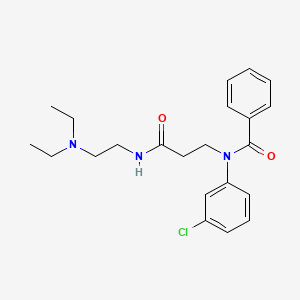
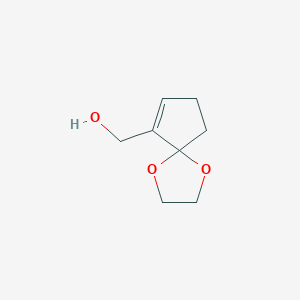
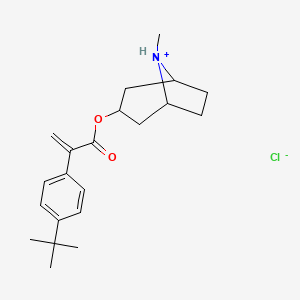
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
